molecular formula C18H17N5O4 B2568462 (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid CAS No. 949329-10-6

(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid

Cat. No.: B2568462
CAS No.: 949329-10-6
M. Wt: 367.365
InChI Key: ZQZRVBIFQQSRSB-UHFFFAOYSA-N
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Description

“(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid” is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • Substituents: A benzyl group at position 3, methyl groups at positions 1 and 7, and an acetic acid moiety at position 6.

The acetic acid group enhances hydrophilicity, which may influence solubility and pharmacokinetic properties compared to esterified derivatives (e.g., methyl esters in ).

Properties

IUPAC Name

2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-8-22-14-15(19-17(22)21(11)10-13(24)25)20(2)18(27)23(16(14)26)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRVBIFQQSRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-f]purin-8-yl core. One common approach is the cyclization of appropriate precursors, such as aminopyrimidines, under acidic or basic conditions. The benzyl group can be introduced through a benzyl halide in a nucleophilic substitution reaction, while the carboxylic acid group can be added through oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-f]purin-8-yl core, using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Benzyl halides, amines, alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Benzylated, alkylated, or aminated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.

  • Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Key Observations :

  • Acid vs. Ester : The acetic acid group (-COOH) in the target compound and improves water solubility relative to the methyl ester derivative in , which may serve as a prodrug with enhanced membrane permeability.
  • Ring Saturation : The tetrahydro ring system in the target compound and reduces planarity compared to fully aromatic purines, possibly affecting stacking interactions with biological targets.

Bioactivity and Computational Insights

  • Bioactivity Clustering: highlights that structural similarity correlates with bioactivity profiles. Compounds with 2,4-dioxo-imidazo[2,1-f]purine cores (e.g., target compound and ) may share modes of action, such as adenosine receptor antagonism or phosphodiesterase inhibition .
  • Computational Similarity Metrics : Tanimoto and Morgan similarity indices () could quantify structural overlap between the target compound and analogs. For example, the benzyl group may lower similarity scores compared to but increase specificity for certain targets.

Biological Activity

The compound (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid , often referred to as a derivative of imidazoquinoline or imidazopyridine scaffolds, has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.34 g/mol. The structure includes a fused imidazo[2,1-f]purine ring system which is known for its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of imidazoquinoline have been shown to act as Toll-like receptor (TLR) agonists, particularly TLR7 and TLR8. These receptors play crucial roles in the immune response against viral infections by inducing the production of type I interferons and other cytokines .

  • Mechanism : The activation of TLR7/8 leads to the stimulation of immune cells such as dendritic cells and macrophages, enhancing the host's antiviral response. The compound may enhance the production of pro-inflammatory cytokines like TNF-α and IL-12 .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Similar imidazoquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro studies show that related compounds induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Immunomodulatory Effects

Immunomodulation is another significant aspect of the biological activity of this compound. It has been suggested that it can modulate both innate and adaptive immune responses.

  • Research Findings : Studies have reported that imidazoquinoline derivatives can enhance the proliferation of T lymphocytes and promote Th1 responses, which are essential for effective anti-tumor immunity .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds in its class, a summary table is presented below:

Compound NameAntiviral ActivityAntitumor ActivityImmunomodulatory Effects
ImiquimodStrongModerateStrong
ResiquimodVery StrongModerateModerate
(3-benzyl...)ModeratePotentialModerate

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